REACTION_CXSMILES
|
C[O:2][C:3]1[CH:4]=[CH:5][C:6]([C:10]([OH:12])=[O:11])=[N:7][C:8]=1[CH3:9].I.[O-]S([O-])=O.[Na+].[Na+]>O>[OH:2][C:3]1[CH:4]=[CH:5][C:6]([C:10]([OH:12])=[O:11])=[N:7][C:8]=1[CH3:9] |f:2.3.4|
|
Name
|
|
Quantity
|
53 mg
|
Type
|
reactant
|
Smiles
|
COC=1C=CC(=NC1C)C(=O)O
|
Name
|
|
Quantity
|
2.06 mL
|
Type
|
reactant
|
Smiles
|
I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4 hours
|
Duration
|
4 h
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was decanted
|
Type
|
EXTRACTION
|
Details
|
The product was extracted
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=CC(=NC1C)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |